molecular formula C20H23BrN2O3S B11240937 N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11240937
M. Wt: 451.4 g/mol
InChI Key: VSQPNISNQIEVJU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a methylbenzylsulfonyl group, and a piperidine carboxamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Sulfonylation: The attachment of a sulfonyl group to the benzyl moiety.

    Piperidine Formation: The construction of the piperidine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents specific to the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced.

Scientific Research Applications

N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methoxybenzenamide
  • N-(4-bromophenyl)-3-methoxybenzenamide

Comparison

Compared to similar compounds, N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-5-2-3-6-17(15)14-27(25,26)23-12-4-7-16(13-23)20(24)22-19-10-8-18(21)9-11-19/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3,(H,22,24)

InChI Key

VSQPNISNQIEVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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